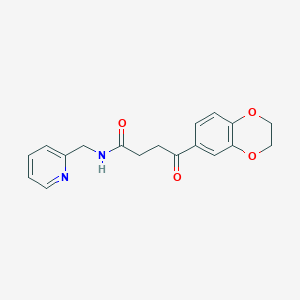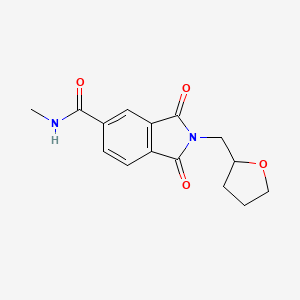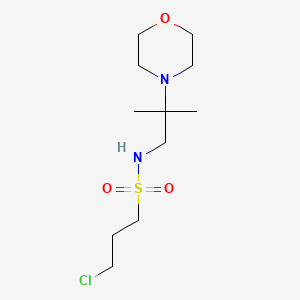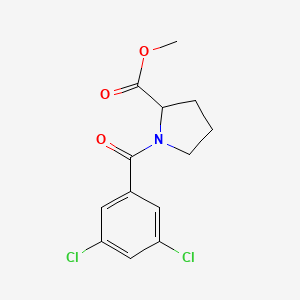![molecular formula C19H17F2N5O2 B7545283 N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide, commonly known as DAPT, is a small molecule compound that has been extensively studied in the field of biomedical research. DAPT is a gamma-secretase inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In
作用机制
DAPT is a gamma-secretase inhibitor that works by inhibiting the activity of the gamma-secretase enzyme. The gamma-secretase enzyme is responsible for the cleavage of various proteins, including amyloid beta, Notch, and ErbB4. Inhibition of the gamma-secretase enzyme leads to a reduction in the production of these proteins, which can have therapeutic effects in various disease states.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In cancer cells, DAPT has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis. In Alzheimer's disease, DAPT has been shown to reduce the production of amyloid beta and improve cognitive function. In cardiovascular disease, DAPT has been shown to inhibit smooth muscle cell proliferation, reduce inflammation, and improve endothelial function.
实验室实验的优点和局限性
One of the advantages of using DAPT in lab experiments is its specificity for the gamma-secretase enzyme. This allows researchers to selectively target the gamma-secretase pathway without affecting other pathways. However, one of the limitations of using DAPT in lab experiments is its potential toxicity. DAPT has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DAPT. One area of research is in the development of more potent and selective gamma-secretase inhibitors. Another area of research is in the identification of biomarkers that can predict response to DAPT treatment. In addition, there is a need for further research on the safety and toxicity of DAPT, particularly in the context of long-term treatment.
合成方法
DAPT can be synthesized using a variety of methods, including the reaction of 2,6-difluoroaniline with ethyl 2-bromoacetate, followed by reaction with triazole and carboxylic acid. The final product is obtained by reacting the intermediate with ethylenediamine. Other methods of synthesis include the reaction of 2,6-difluoroaniline with ethyl 2-chloroacetate, followed by reaction with triazole and carboxylic acid, and the reaction of 2,6-difluoroaniline with ethyl 2-iodoacetate, followed by reaction with triazole and carboxylic acid.
科学研究应用
DAPT has been extensively studied in the field of biomedical research for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. DAPT has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells. In addition, DAPT has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Another area of research has been in the treatment of Alzheimer's disease. DAPT has been shown to inhibit the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. In addition, DAPT has been shown to improve cognitive function in animal models of Alzheimer's disease.
DAPT has also been studied for its potential therapeutic applications in cardiovascular disease. DAPT has been shown to inhibit the proliferation of smooth muscle cells, which can contribute to the development of atherosclerosis. In addition, DAPT has been shown to reduce inflammation and improve endothelial function in animal models of cardiovascular disease.
属性
IUPAC Name |
N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c1-2-25(12-17(27)23-18-14(20)9-6-10-15(18)21)19(28)16-11-22-26(24-16)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXOGEBPJPVMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC=C1F)F)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)


![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)